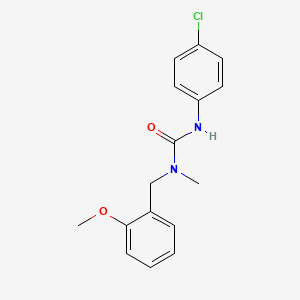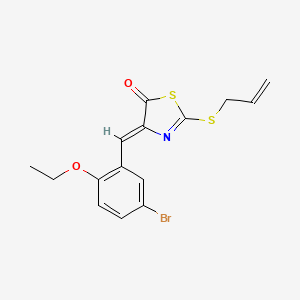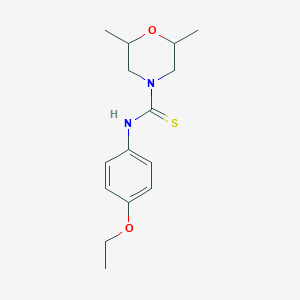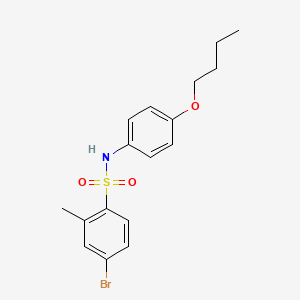
N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea, also known as CMU, is a chemical compound that has been studied extensively for its potential applications in the field of neuroscience and pharmacology. CMU belongs to the class of compounds known as ureas, which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been studied extensively for its potential applications in the field of neuroscience and pharmacology. It has been shown to have affinity for sigma receptors, which are a class of receptors that are involved in various physiological processes, including pain perception, memory, and mood regulation. N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has also been shown to have activity at the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. These properties make N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea a potential candidate for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea is not fully understood. However, it has been proposed that N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea acts as a sigma receptor ligand and a dopamine transporter inhibitor. By binding to sigma receptors, N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea may modulate the release of neurotransmitters, such as dopamine and serotonin, and thereby affect various physiological processes. By inhibiting the dopamine transporter, N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea may increase the levels of dopamine in the brain, which may have therapeutic effects in certain neurological and psychiatric disorders.
Biochemical and Physiological Effects
N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been shown to have various biochemical and physiological effects. In animal studies, N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been shown to produce analgesic effects, reduce anxiety-like behavior, and improve memory function. N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. These effects may be mediated by the binding of N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea to sigma receptors and the inhibition of the dopamine transporter.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in lab experiments is its high affinity for sigma receptors and the dopamine transporter. This makes it a useful tool for studying the physiological and biochemical effects of these proteins. However, one limitation of using N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea is its potential toxicity and side effects. N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been shown to have cytotoxic effects in certain cell lines, and its long-term effects on the brain and other organs are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea. One area of research is the development of more selective sigma receptor ligands and dopamine transporter inhibitors. This may lead to the development of more effective treatments for neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea on the brain and other organs. This may help to determine the safety and potential side effects of N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea as a therapeutic agent. Finally, the role of N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in the regulation of other physiological processes, such as inflammation and immune function, is an area of research that warrants further investigation.
Synthesemethoden
The synthesis of N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the reaction of 4-chlorophenyl isocyanate with 2-methoxybenzylamine and N-methylamine. The resulting product is a white crystalline powder that is soluble in organic solvents, such as methanol and ethanol. The purity of N'-(4-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-methoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(11-12-5-3-4-6-15(12)21-2)16(20)18-14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOMNKIMJVHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(2-methoxybenzyl)-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)

![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)